molecular formula C15H22N4O3S B2966031 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine CAS No. 1428362-59-7

1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine

Cat. No.: B2966031
CAS No.: 1428362-59-7
M. Wt: 338.43
InChI Key: IXSDDLUJCMBHHT-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine is a complex organic compound that features a unique combination of functional groups, including a methanesulfonyl group, an azetidine ring, a pyridine ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-propanamine derivative, under basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Piperazine: The piperazine ring can be coupled with the azetidine derivative through a nucleophilic substitution reaction.

    Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring through a suitable coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine
  • 1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine
  • 1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)ethyl]piperazine

Uniqueness

1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-methylsulfonylazetidin-3-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-23(21,22)19-11-14(12-19)15(20)18-7-5-17(6-8-18)10-13-3-2-4-16-9-13/h2-4,9,14H,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSDDLUJCMBHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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